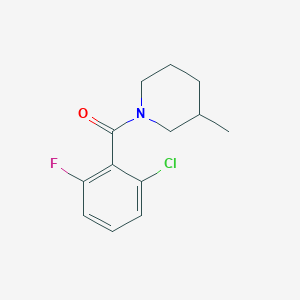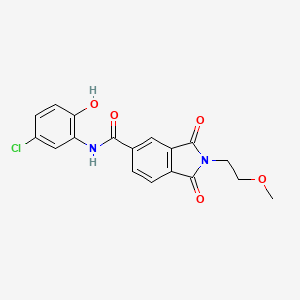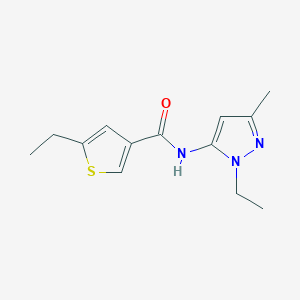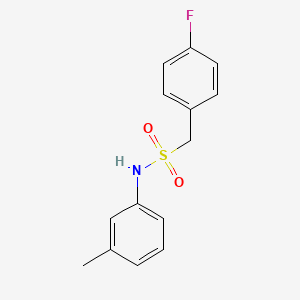![molecular formula C11H19N5O2 B4652298 4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4652298.png)
4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
Descripción general
Descripción
4-{[(Butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized by Bayer Pharmaceuticals in 2001 and has since been used in numerous scientific studies.
Mecanismo De Acción
4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα, which prevents NF-κB from translocating to the nucleus and activating target genes. 4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has also been shown to inhibit the activity of IKKβ, a kinase that is involved in the phosphorylation and degradation of IκBα.
Biochemical and Physiological Effects:
4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. 4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 is its specificity for NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, 4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, 4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 is not very soluble in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are many potential future directions for the study of 4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide 11-7082. One area of research is the development of more potent and selective inhibitors of NF-κB, which could have greater therapeutic potential. Another area of research is the investigation of the role of NF-κB in various diseases, including cancer, arthritis, and inflammatory bowel disease. Finally, the use of 4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 in combination with other therapies, such as chemotherapy and radiation therapy, could be explored to enhance their efficacy.
Aplicaciones Científicas De Investigación
4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB, 4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases, including cancer, arthritis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
4-(butylcarbamoylamino)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-3-5-6-13-11(18)14-8-7-16(4-2)15-9(8)10(12)17/h7H,3-6H2,1-2H3,(H2,12,17)(H2,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZONNRZTDBLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CN(N=C1C(=O)N)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(butylcarbamoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B4652217.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4652218.png)

![2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole](/img/structure/B4652230.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4652238.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4652244.png)



![N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanamide](/img/structure/B4652306.png)

![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4652316.png)

